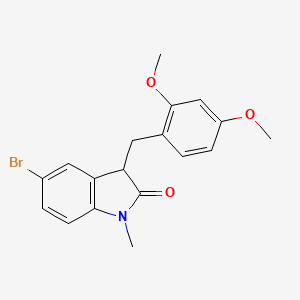![molecular formula C29H32N4O4S B11356533 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356533.png)
5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C30H34N4O4S This compound features a pyrimidine core substituted with various functional groups, including tert-butylbenzyl, furan-2-ylmethyl, and methylsulfonyl groups
Preparation Methods
The synthesis of 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Introduction of the tert-butylbenzyl group: This step often involves a nucleophilic substitution reaction using 4-tert-butylbenzyl bromide.
Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Addition of the methylsulfonyl group: This step typically involves the use of methylsulfonyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide include other pyrimidine derivatives with different substituents. These compounds can be compared based on their structural features, reactivity, and applications. For example:
- 5-[(4-tert-butylbenzyl)(2-furylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide .
- 5-[(4-tert-butylbenzyl)(2-furylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide .
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C29H32N4O4S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C29H32N4O4S/c1-20-9-6-7-11-24(20)31-27(34)26-25(17-30-28(32-26)38(5,35)36)33(19-23-10-8-16-37-23)18-21-12-14-22(15-13-21)29(2,3)4/h6-17H,18-19H2,1-5H3,(H,31,34) |
InChI Key |
XVJUKJCIGLOPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11356453.png)
![N-(3-bromophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11356466.png)
![N-methyl-N-{[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11356469.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11356470.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11356472.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11356478.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11356486.png)
![2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B11356491.png)

![N-cycloheptyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356498.png)

![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356511.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B11356522.png)

